

Amdoxovir Resistance Profile: A Technical Guide to the K65R and L74V Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amdoxovir	
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Executive Summary

Amdoxovir (AMDX), a dioxolane guanosine analogue nucleoside reverse transcriptase inhibitor (NRTI), demonstrated potent in vitro activity against wild-type and certain drug-resistant strains of HIV-1 during its development. However, like other NRTIs, its efficacy is limited by the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme. This technical guide provides an in-depth analysis of the resistance profile of Amdoxovir, with a primary focus on the key associated mutations, K65R and L74V. It summarizes the available quantitative data on Amdoxovir's susceptibility against these mutant strains, details the experimental methodologies used to characterize this resistance, and illustrates the underlying molecular mechanisms and experimental workflows. While the clinical development of Amdoxovir was discontinued, the study of its resistance profile offers valuable insights into the mechanisms of NRTI resistance and informs the development of future antiretroviral agents.

Introduction to Amdoxovir and its Mechanism of Action

Amdoxovir is a prodrug of (-)- β -D-dioxolane-guanosine (DXG). Following oral administration, **Amdoxovir** is rapidly absorbed and converted to DXG through deamination by adenosine deaminase.[1] DXG is then phosphorylated intracellularly to its active triphosphate form, DXG-



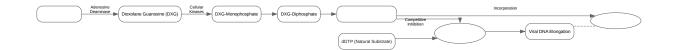




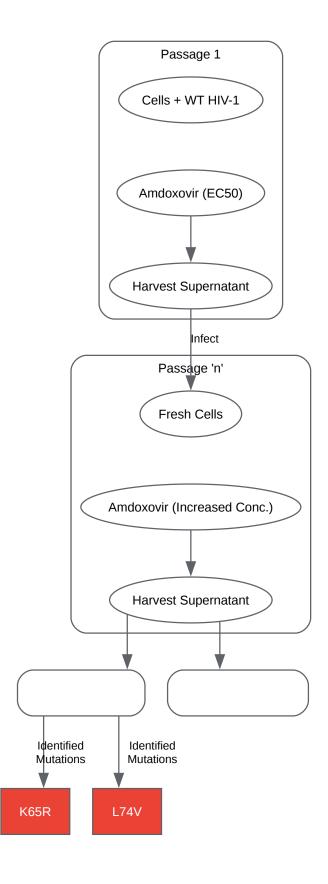
triphosphate (DXG-TP). DXG-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Upon incorporation into the growing viral DNA chain, DXG-TP causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1]

The mechanism of action of **Amdoxovir** is intrinsically linked to the function of the HIV-1 reverse transcriptase. The following diagram illustrates the metabolic activation pathway of **Amdoxovir** and its subsequent inhibition of viral DNA synthesis.

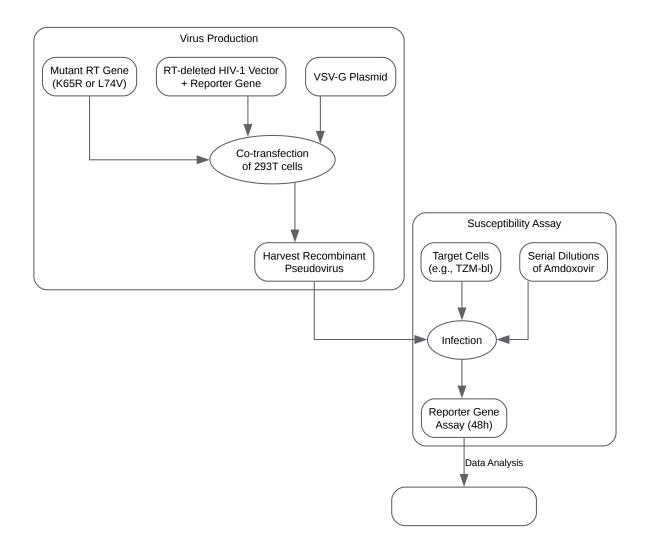




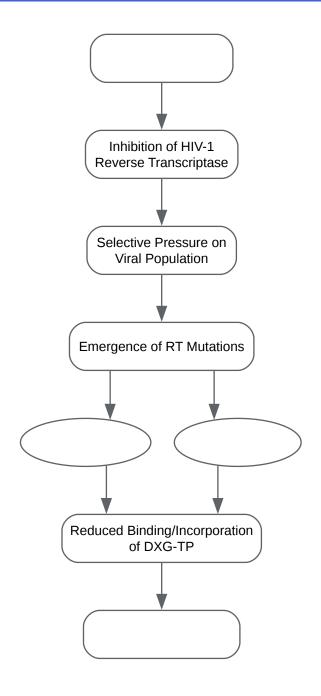












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References





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